Enzyme Inhibition Potency: 3.4-Fold More Potent Than Lead Compound 1
SARS-CoV-2-IN-6 (compound 7d) inhibits SARS-CoV-2 3CLpro with an IC50 of 73 nM, representing a 3.4-fold improvement over the initial lead compound 1 (IC50 = 250 nM) from the same indole chloropyridinyl ester series [1]. The enhanced potency is attributed to the N-allyl substitution on the indole ring, which optimizes covalent engagement with the catalytic Cys145 residue [2].
| Evidence Dimension | SARS-CoV-2 3CLpro inhibition (IC50) |
|---|---|
| Target Compound Data | 73 nM |
| Comparator Or Baseline | Compound 1 (indole chloropyridinyl ester lead) = 250 nM |
| Quantified Difference | 3.4-fold more potent (250 nM / 73 nM) |
| Conditions | FRET-based enzymatic assay using recombinant SARS-CoV-2 3CLpro; data represent mean IC50 values |
Why This Matters
This potency advantage reduces the required compound concentration in enzymatic assays, lowering the risk of off-target effects and conserving valuable screening material.
- [1] Ghosh AK, Raghavaiah J, Shahabi D, Yadav M, Anson BJ, Lendy EK, Hattori SI, Higashi-Kuwata N, Mitsuya H, Mesecar AD. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity Relationship, and X-ray Structural Studies. J Med Chem. 2021;64(19):14702-14714. View Source
- [2] BindingDB. BDBM496875: indole chloropyridinyl-ester derived, 7d. IC50 = 73 nM for SARS-CoV-2 3CLpro. View Source
